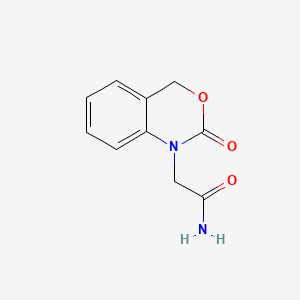![molecular formula C12H20S2 B14694750 Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane] CAS No. 28640-50-8](/img/structure/B14694750.png)
Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[421]nonane-9,2’-[1,3]dithiane] is a complex organic compound characterized by its unique spirocyclic structure This compound contains a bicyclo[42
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[421]nonane-9,2’-[1,3]dithiane] typically involves multiple steps, including cycloaddition reactions and subsequent functional group transformations One common approach is the Diels-Alder reaction, which forms the bicyclo[421]nonane coreThe reaction conditions often require precise control of temperature and pH to ensure the desired regio- and stereoselectivity .
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the bicyclo[4.2.1]nonane core can lead to the formation of different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] exerts its effects involves interactions with specific molecular targets. The dithiane ring can interact with metal ions, influencing various biochemical pathways. Additionally, the bicyclo[4.2.1]nonane core can modulate the compound’s binding affinity to different receptors, affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[bicyclo[4.2.1]nonane-2,2’-[1,3]dithiane]
- Bicyclo[4.2.1]nonane derivatives
- 1,3-Dithiane derivatives
Uniqueness
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
28640-50-8 |
|---|---|
Fórmula molecular |
C12H20S2 |
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
spiro[1,3-dithiane-2,9'-bicyclo[4.2.1]nonane] |
InChI |
InChI=1S/C12H20S2/c1-2-5-11-7-6-10(4-1)12(11)13-8-3-9-14-12/h10-11H,1-9H2 |
Clave InChI |
GZBXUXSOPNWBRW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CCC(C1)C23SCCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


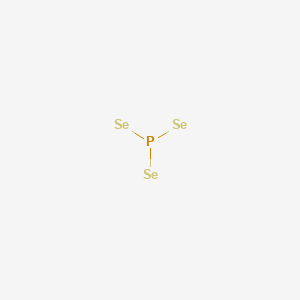
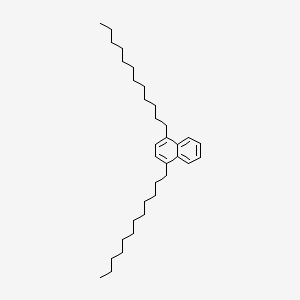
![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
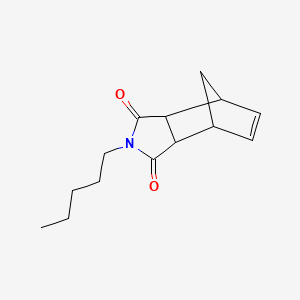
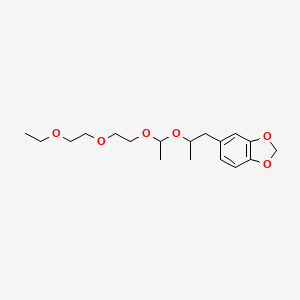
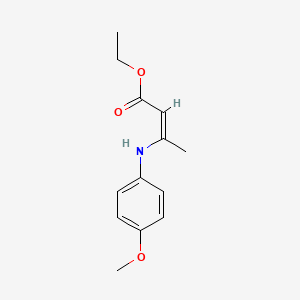
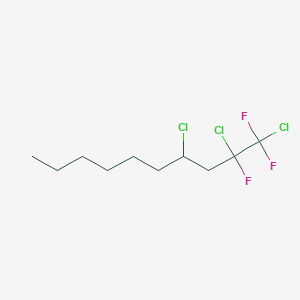
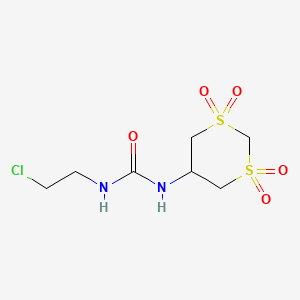
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
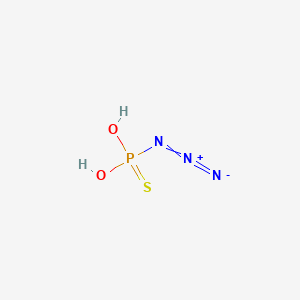
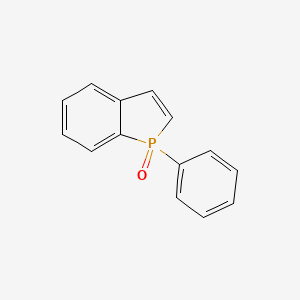
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
